(E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one
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Overview
Description
(E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one is an organic compound that features a unique combination of functional groups, including an imidazole ring, a phenoxy group, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde under basic conditions.
Introduction of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and a suitable leaving group.
Attachment of the imidazole ring: The imidazole ring can be attached through a nucleophilic substitution reaction involving an imidazole derivative and an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or other oxidized products.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The phenoxy and imidazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, while the enone structure can participate in Michael addition reactions, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one: shares similarities with other compounds containing imidazole rings, enone structures, or phenoxy groups.
Examples: this compound, this compound, and this compound.
Uniqueness
- The combination of functional groups in this compound provides unique chemical reactivity and potential applications.
- The presence of both an imidazole ring and an enone structure allows for diverse interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
(E)-1-imidazol-1-yl-4,4-dimethyl-2-phenoxypent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)15(19)14(11-18-10-9-17-12-18)20-13-7-5-4-6-8-13/h4-12H,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDYNUPWOXJAKE-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1C=CN=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\N1C=CN=C1)/OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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